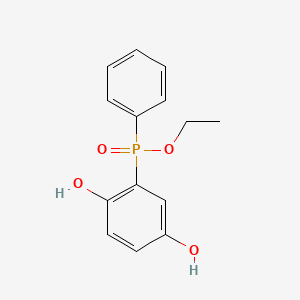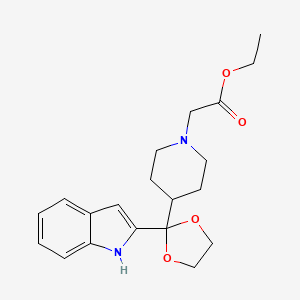
5-(Diphenylmethyl)-4,5-dihydro-1,2-oxazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Benzhydryl-4,5-dihydroisoxazol-5-ol is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzhydryl-4,5-dihydroisoxazol-5-ol typically involves the regioselective insertion of an N=O fragment into the three-membered carbocycle of benzylcyclopropanes by the action of nitrous acid . This reaction is carried out under specific conditions to ensure the formation of the desired isoxazoline system.
Industrial Production Methods
Industrial production methods for 5-Benzhydryl-4,5-dihydroisoxazol-5-ol are not extensively documented. the general approach involves the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Analyse Des Réactions Chimiques
Types of Reactions
5-Benzhydryl-4,5-dihydroisoxazol-5-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include nitrous acid for the initial synthesis, as well as various oxidizing and reducing agents for subsequent modifications .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitroaromatic derivatives, while reduction can yield different isoxazoline derivatives .
Applications De Recherche Scientifique
5-Benzhydryl-4,5-dihydroisoxazol-5-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antibacterial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 5-Benzhydryl-4,5-dihydroisoxazol-5-ol involves its interaction with specific molecular targets. For example, it has been shown to inhibit the bacterial cell division protein FtsZ, leading to antibacterial activity against methicillin-resistant Staphylococcus aureus . The compound’s structure allows it to bind to the active site of the target protein, disrupting its function and leading to bacterial cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,5-Dihydroisoxazol-3-yl-containing benzamide derivatives
- 4,5-Dihydroisoxazol-5-yl-containing benzamide derivatives
Uniqueness
5-Benzhydryl-4,5-dihydroisoxazol-5-ol is unique due to its specific substitution pattern and the presence of the benzhydryl group. This structural feature imparts distinct biological activities and chemical reactivity compared to other isoxazole derivatives .
Propriétés
Numéro CAS |
61214-96-8 |
|---|---|
Formule moléculaire |
C16H15NO2 |
Poids moléculaire |
253.29 g/mol |
Nom IUPAC |
5-benzhydryl-4H-1,2-oxazol-5-ol |
InChI |
InChI=1S/C16H15NO2/c18-16(11-12-17-19-16)15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,12,15,18H,11H2 |
Clé InChI |
BNARXNARRDXPHS-UHFFFAOYSA-N |
SMILES canonique |
C1C=NOC1(C(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[(2R)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B12896795.png)





![2-(Difluoromethyl)-7-methylbenzo[d]oxazole](/img/structure/B12896819.png)
![2-[(2-Pentyl-3,4-dihydro-2H-pyrrol-5-yl)sulfanyl]ethan-1-ol](/img/structure/B12896821.png)





